(Acetylamino)(1-naphthyl)acetic acid
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Description
“(Acetylamino)(1-naphthyl)acetic acid” seems to be a compound that combines features of two different molecules: 1-Naphthaleneacetic acid (NAA) and Acetylamino-Acetic Acid . NAA is an organic compound with the formula C10H7CH2CO2H, a colorless solid soluble in organic solvents . It is a synthetic plant hormone in the auxin family and is used for the vegetative propagation of plants from stem and leaf cuttings . On the other hand, Acetylamino-Acetic Acid is a small molecule that belongs to the class of organic compounds known as n-acyl-alpha amino acids .
Synthesis Analysis
The synthesis of 1-naphthaleneacetic acid from naphthalene and monochloroacetic acid has been reported . The yield was 34% based on chloroacetic acid used, which is the limiting reagent and has reacted completely, and 45% based on naphthalene reacted . The condition described above is the optimum conditions regarding to temperature, time, increased amount of KBr, and the amount ratio of naphthalene to chloroacetic acid .Molecular Structure Analysis
The molecular structure of Acetylamino-Acetic Acid is C4H7NO3 . Unfortunately, the specific molecular structure of “this compound” is not available in the sources.Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Naphthaleneacetic acid include a molar mass of 186.210 g·mol −1, a melting point of 135 °C, and solubility in water of 0.42 g/L at 20 °C . The physical and chemical properties of Acetylamino-Acetic Acid include a molecular weight of 117.1033 .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-acetamido-2-naphthalen-1-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9(16)15-13(14(17)18)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRUNOLBCBCQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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